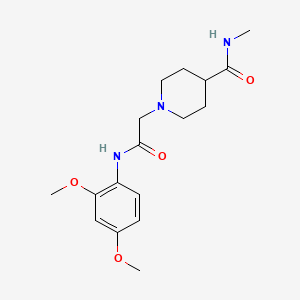

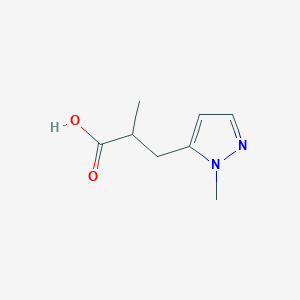

![molecular formula C15H13F3N2O2 B2418081 8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1325306-20-4](/img/structure/B2418081.png)

8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, which is a two ring system made up of two benzene rings linearly fused to a pyridine ring.

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the conditions and reagents present. The trifluoroacetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetyl group is quite polar, which could impact the compound’s solubility in various solvents .Scientific Research Applications

1. Synthesis and Chemical Transformation

The compound and its derivatives are instrumental in various synthesis processes. For instance, they are used in one-pot synthesis methods for creating dibenzo[b,h][1,6]naphthyridines, which display potent fluorescence and the ability to intercalate into double-stranded DNA, hinting at applications in biochemistry and molecular biology (Okuma et al., 2014). They also play a role in the synthesis of 10-alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines (Khaldeeva & Konshin, 1976) and undergo transformations under the action of dimethyl acetylene dicarboxylate (Voskressensky et al., 2005).

2. Biological Applications and Potential Therapeutic Uses

The derivatives of the compound have shown promise in biological applications. For example, certain derivatives have been identified as inhibitors of monoamine oxidase B (MAO B), a potential target for neurodegenerative diseases (Kulikova et al., 2023). Others have been evaluated for their topoisomerase-I targeting activity and cytotoxicity, showing potent anticancer properties (Singh et al., 2003). The compound's derivatives have also been studied for their cholinesterase inhibitory activity and neuroprotective profile, indicating potential for Alzheimer's disease treatment (de los Ríos et al., 2010).

3. Synthetic and Medicinal Chemistry

The compound's derivatives are extensively used in synthetic and medicinal chemistry. They are crucial in various synthetic routes, such as the synthesis of novel 1,8-naphthyridine derivatives (Lorrio et al., 2013), and in the development of novel derivatives with potential as scaffolds for drug discovery (Deady & Rogers, 2006). They also contribute to the design and synthesis of compounds with antimicrobial activities (Bhambi et al., 2009).

properties

IUPAC Name |

8-methyl-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-8-2-3-11-9(6-8)13(21)10-7-20(5-4-12(10)19-11)14(22)15(16,17)18/h2-3,6H,4-5,7H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXIIGOLHXJOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

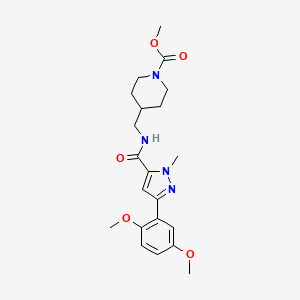

![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)

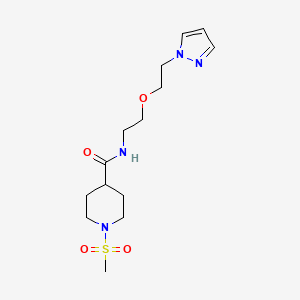

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)